molecular formula C16H14FN B118246 4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene CAS No. 146364-05-8

4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene

Cat. No. B118246
M. Wt: 239.29 g/mol
InChI Key: WSTMLPIHCJDBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene, commonly known as FTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTH is a polycyclic aromatic compound that has been synthesized using various methods, including the Pictet-Spengler reaction, and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of FTH is not fully understood, but it is believed to work by binding to specific target proteins and modulating their activity. FTH has been shown to selectively bind to certain proteins, including tubulin and tau, which are involved in the regulation of cell division and the formation of neurofibrillary tangles, respectively. FTH has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.

Biochemical And Physiological Effects

FTH has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FTH has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FTH has been shown to have neuroprotective effects by preventing the formation of neurofibrillary tangles and reducing oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of FTH is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, FTH has shown promising results in various scientific research applications, making it a potentially valuable tool for researchers in various fields. However, one of the limitations of FTH is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of FTH, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics, and the further investigation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of FTH and its suitability for use in various applications.

Synthesis Methods

The synthesis of FTH involves the reaction of tryptamine with a fluorinated aldehyde or ketone in the presence of an acid catalyst. One of the most commonly used methods for the synthesis of FTH is the Pictet-Spengler reaction, which involves the condensation of tryptamine with a fluorinated aldehyde or ketone in the presence of a Lewis acid catalyst.

Scientific Research Applications

FTH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FTH has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FTH has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of various functional materials. Additionally, FTH has shown potential as an organic electronic material due to its unique electronic properties.

properties

CAS RN

146364-05-8

Product Name

4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene

Molecular Formula

C16H14FN

Molecular Weight

239.29 g/mol

IUPAC Name

4-fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene

InChI

InChI=1S/C16H14FN/c17-11-6-5-10-7-16-13-4-2-1-3-12(13)15(9-18-16)14(10)8-11/h1-6,8,15-16,18H,7,9H2

InChI Key

WSTMLPIHCJDBFV-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F

Canonical SMILES

C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F

synonyms

3-fluoro-10,5-(iminomethano)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene

Origin of Product

United States

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